molecular formula C17H16N4O5S B2412328 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide CAS No. 301314-57-8

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide

Cat. No. B2412328
CAS RN: 301314-57-8
M. Wt: 388.4
InChI Key: JBFWEZSOVJMTCW-UHFFFAOYSA-N
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Description

The compound “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide” is a complex organic molecule. The 2,3-dihydro-1H-pyrazole ring in the compound is nearly planar and forms dihedral angles with the benzene and phenyl rings .


Synthesis Analysis

The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction was heated at 50 °C and stirred for 3 hours, yielding an orange solution .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring .


Chemical Reactions Analysis

The compound was prepared by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction was heated at 50 °C and stirred for 3 hours .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 277.35 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 106 Ų .

Mechanism of Action

Target of Action

It was found that the compound was docked with ampicillin-ctx-m-15, suggesting potential antibacterial activity .

Mode of Action

The mode of action involves the compound binding to its target. The compound showed good binding interaction with the targeted amino acids of Ampicillin-CTX-M-15, with a binding score of -5.26 kcal/mol . This suggests that the compound may inhibit the function of the target protein, potentially leading to antibacterial effects.

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-12-16(17(22)20(19(12)2)13-7-4-3-5-8-13)18-27(25,26)15-10-6-9-14(11-15)21(23)24/h3-11,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFWEZSOVJMTCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide

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